molecular formula C10H18N2O B2578816 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide CAS No. 1183226-12-1

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

Cat. No.: B2578816
CAS No.: 1183226-12-1
M. Wt: 182.267
InChI Key: MCOHJMAPISWQMP-UHFFFAOYSA-N
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Description

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide (CAS 1183226-12-1) is a cyclopentane-based carboxamide derivative with a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . Its structure features a cyclopentane ring substituted with an amino group and a carboxamide linkage to a cyclopropylmethyl moiety. The compound is typically stored at room temperature and is available as a powder, though safety data remain undisclosed . A hydrochloride salt variant (CAS 1375473-95-2, C₁₀H₁₉ClN₂O, MW 218.73 g/mol) has also been synthesized, enhancing its solubility for pharmaceutical applications .

Properties

IUPAC Name

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8/h8H,1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOHJMAPISWQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentane derivatives with appropriate amines and carboxylic acids. One common method includes the reaction of cyclopentane-1-carboxylic acid with cyclopropylmethylamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentane Carboxamide Derivatives with Aromatic Substituents

Compounds such as 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3) and 1-phenyl-N-[(pyridin-3-yl)methyl]cyclopentane-1-carboxamide differ by replacing the cyclopropylmethyl group with aromatic or heteroaromatic substituents. These modifications increase molecular weight (e.g., 350.36 g/mol for the trifluoromethylphenyl variant) and alter physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which influence target binding and metabolic stability .

Table 1: Key Differences in Aromatic Analogs
Compound Molecular Weight Key Substituents Potential Applications
Target Compound (CAS 1183226-12-1) 182.26 Cyclopropylmethyl Lead compound for optimization
1-phenyl-N-[2-(trifluoromethyl)phenyl] 350.36 Phenyl, trifluoromethylphenyl Kinase inhibitors, CNS agents
1-phenyl-N-(pyridin-3-ylmethyl) 292.35 Phenyl, pyridinylmethyl Anti-inflammatory, antimicrobial

Piperidine-Carboxamide TRPA1 Modulators (PIPC Series)

The PIPC1–PIPC4 series (e.g., (R)-1-(4-chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide) incorporates piperidine rings and halogenated aryl groups. These compounds exhibit higher molecular complexity (e.g., PIPC1: ~550 g/mol) and are designed as TRPA1 ion channel modulators. Their stereoisomers (PIPC3, PIPC4) show divergent binding affinities, emphasizing the role of stereochemistry in activity .

Table 2: Piperidine-Carboxamide Analogs vs. Target Compound
Parameter Target Compound PIPC1
Molecular Weight 182.26 ~550
Key Functional Groups Cyclopropylmethyl, amino Piperidine, chlorophenyl
Biological Activity Undisclosed TRPA1 modulation
Synthetic Complexity Low High (multi-step synthesis)

Hydrazineyl and Imidazolidinone Derivatives

Compounds like 1-(2-hydrazineyl-N-phenylacetamido)cyclopentane-1-carboxamide (4a) and 2-(2-((1-carbamoylcyclopentyl)(phenyl)amino)-2-oxoethyl)-N-propylhydrazine-1-carboxamide (5a) introduce hydrazine and imidazolidinone moieties. For example, 4a (MW 276.34 g/mol) exhibits IR peaks at 1687 cm⁻¹ (C=O) and NMR signals indicative of cyclopentyl CH₂ groups (δ 1.44–1.72 ppm), contrasting with the target compound’s simpler spectral profile .

Table 3: Functional Group Comparisons
Compound Functional Groups IR C=O Stretch (cm⁻¹) Yield (%)
Target Compound Cyclopropylmethyl, amino Not reported N/A
4a Hydrazineyl, phenylacetamido 1687, 1656 85
5a Hydrazine-1-carboxamide, propyl 1701, 1664 84

Cyclohexane and Piperazine-Based Analogs

In patent applications, 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine derivatives (e.g., 279, MW 238.33 g/mol) replace the cyclopentane ring with cyclohexane and incorporate piperazine groups. These changes improve conformational rigidity and bioavailability, as evidenced by their use in spirocyclic pyrazino-pyrrolo-pyrimidinones for neurological targets .

Biological Activity

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide can be described as follows:

  • Molecular Formula : C10H16N2O
  • IUPAC Name : 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide
  • CAS Number : 1375473-95-2

Research indicates that 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide may interact with various biological targets, including enzymes and receptors. Its mechanism likely involves:

  • Enzyme Inhibition : Potential inhibition of specific kinases, which could lead to modulation of signaling pathways involved in inflammation and cancer progression.
  • Receptor Interaction : Possible binding to receptors that mediate neurotransmission and cellular signaling.

In Vitro Studies

In vitro studies have demonstrated various biological activities:

  • Antiinflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in cell models. For instance, it was tested in lipopolysaccharide-induced inflammation models, revealing a decrease in nitric oxide production.
StudyIC50 (µM)Effect
Inflammation10Reduced cytokine production
Cytotoxicity>100No significant cytotoxicity

In Vivo Studies

Limited in vivo studies suggest potential therapeutic applications. For example, animal models treated with the compound exhibited reduced symptoms of inflammatory diseases, indicating its therapeutic potential.

Case Study 1: GSK-3β Inhibition

A related study on a structurally similar compound indicated significant GSK-3β inhibitory activity (IC50 = 8 nM). This suggests that modifications around the cyclopropylmethyl moiety could enhance the inhibitory effects on similar pathways.

Case Study 2: Neuroprotective Effects

Another study explored neuroprotective properties in models of tau hyperphosphorylation. The compound demonstrated protective effects against neurodegeneration, hinting at its potential use in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide can be compared with other compounds featuring similar structures:

CompoundTarget ActivityIC50 (µM)
1-amino-N-(cyclopropylmethyl)...Anti-inflammatory10
Compound XGSK-3β Inhibitor8
Compound YNeuroprotective>100

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